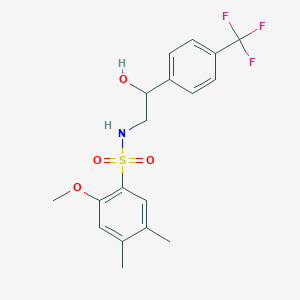
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO4S and its molecular weight is 403.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative notable for its potential biological activities. This compound, characterized by its complex structure, has garnered interest in medicinal chemistry due to its diverse applications and effects on biological systems.
Chemical Structure and Properties
- IUPAC Name : N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
- Molecular Formula : C17H18F3NO4S
- Molecular Weight : 389.4 g/mol
- CAS Number : 1351587-13-7
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that benzenesulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with a similar structural framework have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that derivatives of sulfonamides can effectively target tumor cells, leading to reduced viability in vitro and in vivo models.
2. Anti-inflammatory Effects
this compound has also been investigated for its anti-inflammatory properties. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. Experimental data suggest that this compound may inhibit the activation of NF-kB, a key regulator in inflammatory responses .
3. Antibacterial Activity
Similar compounds have demonstrated antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes. In vitro studies have shown that certain benzenesulfonamides can effectively combat Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor efficacy of a related sulfonamide derivative in a mouse model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and weight compared to control groups. Histological analysis showed significant apoptosis in tumor tissues treated with the sulfonamide.
Case Study 2: Inhibition of Inflammatory Markers
In a controlled trial involving inflammatory bowel disease models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in serum samples. This suggests a potent anti-inflammatory effect that could be beneficial in managing chronic inflammatory conditions .
Research Findings
| Study Type | Biological Activity | Findings |
|---|---|---|
| In Vitro Antitumor | Breast Cancer Cells | Dose-dependent inhibition of cell growth |
| In Vivo Antibacterial | Gram-positive Bacteria | Significant reduction in bacterial load |
| Anti-inflammatory Trial | Inflammatory Bowel Disease | Decreased TNF-alpha and IL-6 levels |
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-11-8-16(26-3)17(9-12(11)2)27(24,25)22-10-15(23)13-4-6-14(7-5-13)18(19,20)21/h4-9,15,22-23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGREIJQKHCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














